Samarium(3+);tribromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

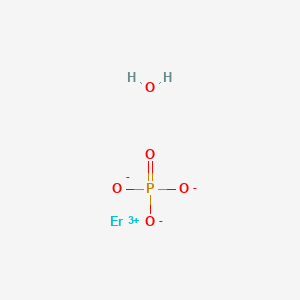

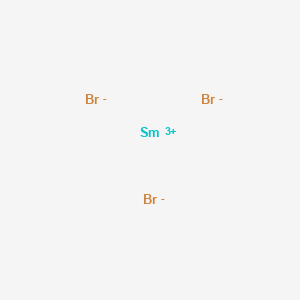

It has the chemical formula SmBr₃ and is typically found as a light yellow solid at room temperature . This compound is part of the lanthanide series and is known for its unique magnetic and optical properties.

Mechanism of Action

Target of Action

Samarium(3+);tribromide is a crystalline compound of one samarium and three bromine atoms It’s worth noting that samarium (153sm) lexidronam, a chelated complex of samarium isotope, concentrates in areas with high bone turnover such as sites of metastases .

Mode of Action

Samarium sm 153 lexidronam targets the sites of new bone formation, concentrating in regions of the bone that have been invaded with metastatic tumor . The drug goes to the source of cancer bone pain and irradiates the osteoblastic tumor sites resulting in relief of pain .

Biochemical Pathways

It’s known that samarium sm 153 lexidronam affects the bone remodeling process, which involves the resorption of bone by osteoclasts and the formation of bone by osteoblasts .

Result of Action

Samarium sm 153 lexidronam is known to provide relief from bone pain associated with osteoblastic metastatic bone lesions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Samarium(3+);tribromide can be synthesized by dissolving samarium oxide (Sm₂O₃) in hydrobromic acid (HBr). The resulting solution is then evaporated to obtain samarium(III) bromide hexahydrate (SmBr₃·6H₂O). To obtain the anhydrous form, the hexahydrate is heated in a vacuum .

Industrial Production Methods

In industrial settings, this compound is often produced by direct reaction of samarium metal with bromine gas. This method involves heating samarium metal in the presence of bromine gas, resulting in the formation of samarium(III) bromide .

Chemical Reactions Analysis

Types of Reactions

Samarium(3+);tribromide undergoes various types of chemical reactions, including:

Oxidation-Reduction Reactions: It can be reduced to samarium(II) bromide (SmBr₂) by reacting with metallic samarium or hydrogen gas.

Substitution Reactions: It can form complexes with various ligands, such as hydrazine, resulting in compounds like SmBr₃·3N₂H₄·H₂O.

Common Reagents and Conditions

Reducing Agents: Metallic samarium or hydrogen gas is used to reduce this compound to samarium(II) bromide.

Ligands: Hydrazine and other organic ligands are used to form coordination complexes with this compound.

Major Products Formed

Samarium(II) Bromide: Formed by reduction with metallic samarium or hydrogen gas.

Coordination Complexes: Various complexes with ligands such as hydrazine.

Scientific Research Applications

Samarium(3+);tribromide has a wide range of applications in scientific research:

Biology: It is used in the study of biological systems due to its unique magnetic properties.

Medicine: Samarium compounds, including this compound, are used in radiopharmaceuticals for cancer treatment.

Industry: It is used in the production of high-performance magnets and in various electronic devices.

Comparison with Similar Compounds

Similar Compounds

Samarium(III) Chloride (SmCl₃): Similar in structure and properties but uses chlorine instead of bromine.

Samarium(III) Iodide (SmI₃): Similar in structure but uses iodine instead of bromine.

Samarium(III) Fluoride (SmF₃): Similar in structure but uses fluorine instead of bromine.

Uniqueness

Samarium(3+);tribromide is unique due to its specific magnetic and optical properties, which make it particularly useful in applications requiring high-performance materials. Its ability to form stable complexes with various ligands also makes it valuable in scientific research and industrial applications .

Properties

CAS No. |

13759-87-0 |

|---|---|

Molecular Formula |

Br3Sm |

Molecular Weight |

390.1 g/mol |

IUPAC Name |

tribromosamarium |

InChI |

InChI=1S/3BrH.Sm/h3*1H;/q;;;+3/p-3 |

InChI Key |

ICKYUJFKBKOPJT-UHFFFAOYSA-K |

SMILES |

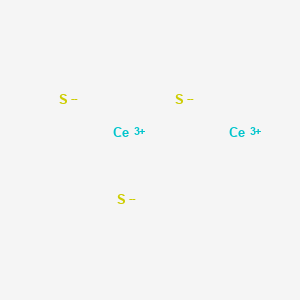

[Br-].[Br-].[Br-].[Sm+3] |

Canonical SMILES |

Br[Sm](Br)Br |

Key on ui other cas no. |

13759-87-0 |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.